![molecular formula C24H23N3O5S B3579460 1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE](/img/structure/B3579460.png)
1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE
Overview
Description
1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of a piperazine ring substituted with a nitrophenylsulfonyl group and a diphenylethanone moiety. It has been studied for its potential therapeutic effects and its role in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE typically involves multiple steps. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the compound.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate the hedgehog pathway, leading to the expansion of neural stem cells and progenitor cells without affecting tumor cells in the brain . This activation helps mitigate radiation-induced cognitive decline by inhibiting microglia activation and reducing the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6) .
Comparison with Similar Compounds
Similar Compounds
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine: Shares a similar structure but lacks the diphenylethanone moiety.
Diphenylvinylsulfonium triflate: Used as a precursor in the synthesis of the target compound.
Uniqueness
1-{4-[(4-NITROPHENYL)SULFONYL]PIPERAZINO}-2,2-DIPHENYL-1-ETHANONE is unique due to its combined structural features, which contribute to its specific biological activities and chemical reactivity. The presence of both the nitrophenylsulfonyl and diphenylethanone groups allows it to participate in a wide range of chemical reactions and exhibit distinct biological effects.
Properties
IUPAC Name |
1-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]-2,2-diphenylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c28-24(23(19-7-3-1-4-8-19)20-9-5-2-6-10-20)25-15-17-26(18-16-25)33(31,32)22-13-11-21(12-14-22)27(29)30/h1-14,23H,15-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWFMPAZKSVUJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.